molecular formula C14H17ClN4O B6576821 1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea CAS No. 1179468-20-2

1-(2-chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea

Cat. No. B6576821
CAS RN: 1179468-20-2
M. Wt: 292.76 g/mol
InChI Key: ORFLDSCVIUEOAQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]urea (CPD-pyrazole-urea) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been found to have a variety of biochemical and physiological effects, including modulating biological processes, such as cell growth, division, and differentiation. CPD-pyrazole-urea has been used in laboratory experiments for a variety of purposes, including studying the structure and function of proteins, cellular signaling pathways, and drug development.

Scientific Research Applications

CPD-pyrazole-urea has a wide range of applications in scientific research. It has been used in laboratory experiments to study the structure and function of proteins, cellular signaling pathways, and drug development. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and to study the role of protein folding in drug development. It has also been used to study the effects of cellular signaling pathways on cell growth, division, and differentiation.

Mechanism of Action

The mechanism of action of CPD-pyrazole-urea is not fully understood. However, it is thought to act as a competitive inhibitor of enzymes involved in the synthesis of proteins, such as the HIV protease. It is also thought to act as an allosteric modulator of cellular signaling pathways, such as those involved in cell growth, division, and differentiation.
Biochemical and Physiological Effects
CPD-pyrazole-urea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as the HIV protease. It has also been found to modulate the activity of cellular signaling pathways, such as those involved in cell growth, division, and differentiation. In addition, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of CPD-pyrazole-urea in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and manipulate. It is also relatively inexpensive and can be synthesized using a variety of methods. However, there are also some limitations to using CPD-pyrazole-urea in laboratory experiments. It is not water soluble, which can make it difficult to use in some experiments. In addition, its effects on cellular signaling pathways and enzyme activity can be difficult to predict and control.

Future Directions

There are a number of potential future directions for the use of CPD-pyrazole-urea in scientific research. It could be used to develop new drugs and therapies for the treatment of diseases, such as cancer and HIV. It could also be used to study the structure and function of proteins and cellular signaling pathways in more detail. In addition, it could be used to study the effects of environmental toxins on cellular processes. Finally, it could be used to develop new methods of drug delivery and to study the effects of drug-drug interactions.

Synthesis Methods

CPD-pyrazole-urea can be synthesized using a variety of methods. One method involves the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base to form CPD-pyrazole-urea. Other methods of synthesis include the condensation of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and the reaction of 2-chlorophenyl isocyanate with 3,5-dimethyl-1H-pyrazol-1-yl ethyl amine in the presence of a base and an acid.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFLDSCVIUEOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

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